(1S)-1-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dipalmitate

Description

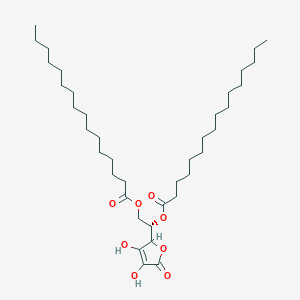

Ascorbyl dipalmitate is a diester of ascorbic acid (vitamin C) and palmitic acid. It is a lipid-soluble form of vitamin C, which makes it more stable and less prone to oxidation compared to its water-soluble counterpart. This compound is widely used in cosmetics and skincare products due to its antioxidant properties and its ability to promote collagen synthesis and skin brightening.

Properties

Molecular Formula |

C38H68O8 |

|---|---|

Molecular Weight |

652.9 g/mol |

IUPAC Name |

[(2S)-2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hexadecanoyloxyethyl] hexadecanoate |

InChI |

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(39)44-31-32(37-35(41)36(42)38(43)46-37)45-34(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,37,41-42H,3-31H2,1-2H3/t32-,37?/m0/s1 |

InChI Key |

KQZNFGJQTPAURD-XRRNFBIGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbyl dipalmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bonds. The process involves heating the reactants to a temperature range of 60-80°C for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, ascorbyl dipalmitate is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ascorbyl dipalmitate undergoes various chemical reactions, including:

Oxidation: Ascorbyl dipalmitate can be oxidized to dehydroascorbyl dipalmitate in the presence of oxidizing agents.

Reduction: It can be reduced back to ascorbyl dipalmitate from its oxidized form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products Formed

Oxidation: Dehydroascorbyl dipalmitate.

Reduction: Ascorbyl dipalmitate.

Hydrolysis: Ascorbic acid and palmitic acid.

Scientific Research Applications

Ascorbyl dipalmitate has a wide range of applications in scientific research:

Chemistry: It is used as a stable form of vitamin C in various chemical formulations and reactions.

Biology: Ascorbyl dipalmitate is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: It is used in dermatology for its skin-brightening and anti-aging effects

Mechanism of Action

Ascorbyl dipalmitate exerts its effects through several mechanisms:

Antioxidant Activity: It neutralizes free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Collagen Synthesis: It promotes the synthesis of collagen, a protein essential for skin elasticity and firmness.

Skin Brightening: Ascorbyl dipalmitate inhibits the enzyme tyrosinase, which is involved in melanin production, leading to a reduction in skin pigmentation.

Comparison with Similar Compounds

Similar Compounds

Ascorbyl palmitate: A monoester of ascorbic acid and palmitic acid, used similarly in cosmetics but less stable than ascorbyl dipalmitate.

Ascorbyl stearate: An ester of ascorbic acid and stearic acid, used as an antioxidant in food and cosmetics.

Kojic acid dipalmitate: A derivative of kojic acid with improved stability and skin-lightening properties.

Uniqueness

Ascorbyl dipalmitate is unique due to its dual esterification, which provides enhanced stability and lipid solubility. This makes it more effective in delivering vitamin C to the skin compared to other ascorbic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.